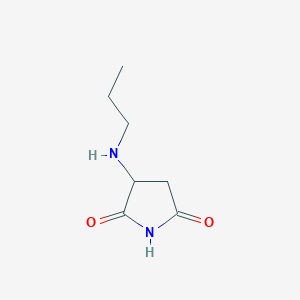
3-(Propylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propylamino)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 474766-30-8 . It has a molecular weight of 156.18 . The IUPAC name for this compound is 3-(propylamino)-2,5-pyrrolidinedione . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, including this compound, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 156.18 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of pyrrolidine-2,4-diones and their derivatives. For instance, Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, providing insights into structural modifications for further application in synthetic chemistry (Jones et al., 1990). Similarly, Hosseini et al. (2006) presented a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, demonstrating the compounds' potential in forming dipeptide analogues (Hosseini et al., 2006).
Chemical Diversity and Biological Activity
The chemical diversity and biological activity of tetramic acid compounds, including pyrrolidine-2,4-dione derivatives, have been extensively studied. Jiang et al. (2020) reviewed the biological activities of tetramic acids isolated from marine and terrestrial organisms, highlighting their structural complexity and bioactivities (Jiang et al., 2020).
Material Science and Catalysis
In material science and catalysis, the conversion of pyrrolidine-2,5-dione to maleimide and its mechanism were studied by Yan et al. (2018), showing the compound's significance in understanding the properties of these scaffolds for organic synthesis and drug development (Yan et al., 2018).
Applications in Dyeing and Textiles
The synthesis of N-acylamino-pyridine-2,6-dione based heterocyclic dyes by Geng et al. (2016) explored their application in textiles, demonstrating the versatility of pyrrolidine-2,5-dione derivatives in various industrial applications (Geng et al., 2016).
Advanced Synthetic Methods
Moreover, novel synthetic methods for creating complex molecules utilizing pyrrolidine-2,5-dione derivatives as intermediates or key components have been reported. For example, the work by Cheng and Comer (2002) on the synthesis of 3-sulfanylsubstituted 1-(arylamino)-pyrrolidine-2,5-dione derivatives via Michael addition showcases the compound's utility in creating pharmacologically relevant structures (Cheng & Comer, 2002).
Safety and Hazards
The safety information for 3-(Propylamino)pyrrolidine-2,5-dione indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Direcciones Futuras
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of 3-(Propylamino)pyrrolidine-2,5-dione and its derivatives could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary target of 3-(Propylamino)pyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
This compound acts as a reversible inhibitor of the P450 aromatase enzyme . It binds to the enzyme and temporarily prevents it from catalyzing the conversion of androgens to estrogens.
Biochemical Pathways
By inhibiting the P450 aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This can lead to a decrease in estrogen levels, which can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of estrogen levels . This can have various effects depending on the context, such as potentially slowing the growth of estrogen-dependent tumors.
Propiedades
IUPAC Name |
3-(propylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOKDCBGVPLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)
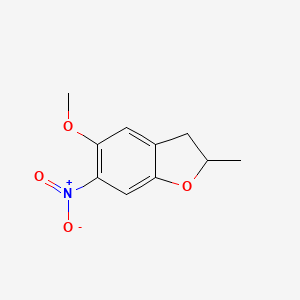
![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)


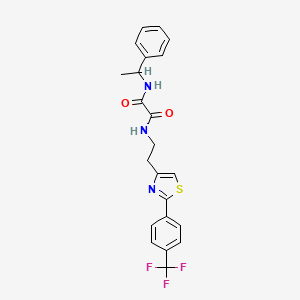
![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)
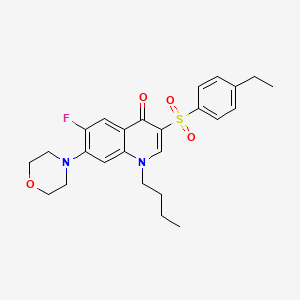
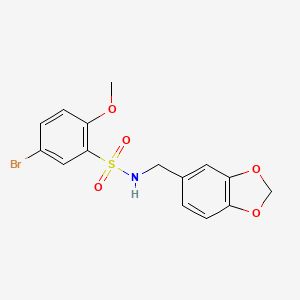
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)
![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

